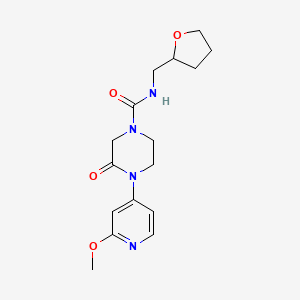
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MOPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOPPC is a piperazine derivative that has been synthesized through a multi-step process.
作用机制
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide activates the Nrf2 pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide improves cognitive function and protects neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is that its solubility is poor, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In inflammation research, studies are needed to investigate the effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on other signaling pathways involved in inflammation. In neurological disorders, studies are needed to determine the long-term effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is a promising compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments, there are several future directions for research on this compound that could lead to the development of new therapeutic interventions.
合成方法
The synthesis of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxypyridine with ethyl 2-bromoacetate to form 2-methoxypyridin-4-yl 2-bromoacetate. This intermediate is then reacted with piperazine to form 4-(2-methoxypyridin-4-yl)piperazine. The final step involves the reaction of 4-(2-methoxypyridin-4-yl)piperazine with 2-oxolane-2-methanol to form 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide.
科学研究应用
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
4-(2-methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-23-14-9-12(4-5-17-14)20-7-6-19(11-15(20)21)16(22)18-10-13-3-2-8-24-13/h4-5,9,13H,2-3,6-8,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPAGIPOBBGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

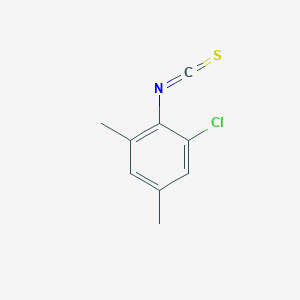
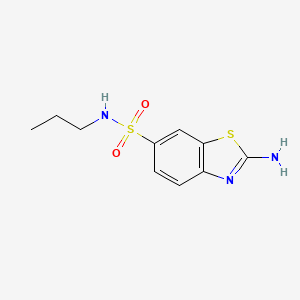
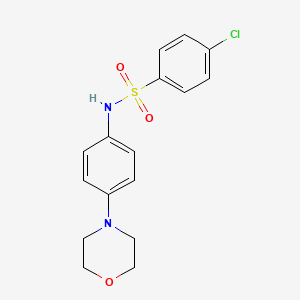
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
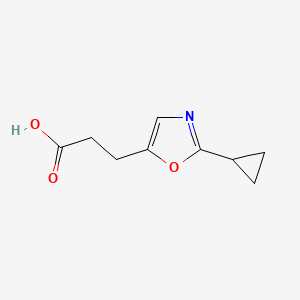
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)
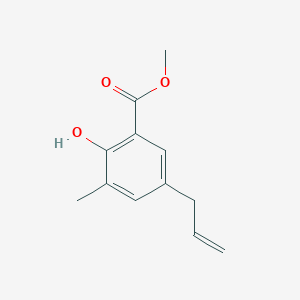
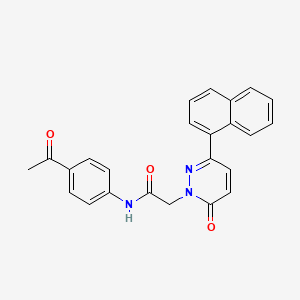
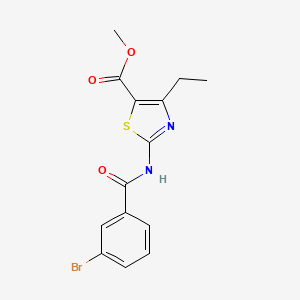
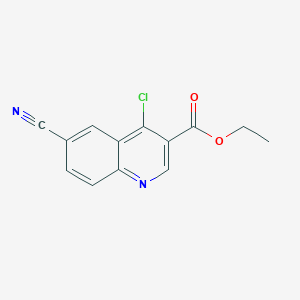

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)
![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)